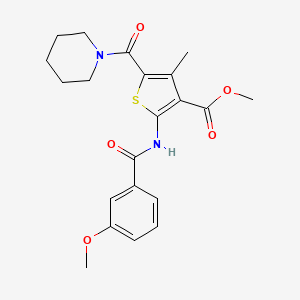
Methyl 2-(3-methoxybenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(3-methoxybenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(3-methoxybenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate (CAS No. 335407-96-0) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies based on diverse research findings.
Antitumor Activity
Research indicates that compounds containing thiophene moieties exhibit significant antitumor properties. This compound has shown promising results in inhibiting tumor growth in various cancer models.
In a study assessing the cytotoxic effects of related thiophene derivatives, it was found that these compounds could induce apoptosis in cancer cell lines, suggesting a potential mechanism for their antitumor activity .
Table 1: Summary of Antitumor Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 2-(3-methoxybenzamido)-4-methyl... | HCT116 (Colon Cancer) | 0.64 | Apoptosis Induction |
| Related Thiophene Derivative | KMS-12 (Multiple Myeloma) | 0.64 | Enzymatic Inhibition |
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Studies have demonstrated that thiophene derivatives can exhibit antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. Docking studies revealed that this compound interacts effectively with target proteins involved in microbial resistance mechanisms .
Table 2: Antimicrobial Activity Overview
| Target Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | < 10 µg/mL |
| Candida albicans | Antifungal | < 20 µg/mL |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through intrinsic pathways, potentially involving caspase activation.
- Enzymatic Inhibition : It acts as an inhibitor of key enzymes involved in microbial metabolism and replication.
- Protein Interaction : The compound's structure allows it to bind effectively to target proteins, disrupting their normal function and leading to cell death or growth inhibition.
Case Studies
Several studies have investigated the efficacy of thiophene derivatives in clinical settings:
- A study published in PMC6273311 demonstrated the superior antibacterial activity of a related thiophene derivative compared to standard treatments like gentamicin .
- Another investigation highlighted the compound's potential as an apoptosis-inducing agent in breast cancer models, indicating its role in targeting specific cellular pathways .
Properties
Molecular Formula |
C21H24N2O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[(3-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-13-16(21(26)28-3)19(22-18(24)14-8-7-9-15(12-14)27-2)29-17(13)20(25)23-10-5-4-6-11-23/h7-9,12H,4-6,10-11H2,1-3H3,(H,22,24) |
InChI Key |
KSWHMVUBVLKBKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















